1-{4-[4-(4-fluorobenzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]piperazin-1-yl}ethan-1-one
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Overview
Description
1-{4-[4-(4-fluorobenzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]piperazin-1-yl}ethan-1-one is a complex organic compound that features a fluorophenyl group, a sulfonyl group, an oxazole ring, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[4-(4-fluorobenzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]piperazin-1-yl}ethan-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfonyl group: This step may involve sulfonylation reactions using reagents like sulfonyl chlorides.
Attachment of the fluorophenyl group: This can be done through nucleophilic aromatic substitution or other suitable methods.
Formation of the piperazine ring: This step might involve the reaction of ethylenediamine with appropriate reagents.
Final coupling: The final step involves coupling the intermediate products to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{4-[4-(4-fluorobenzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]piperazin-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-{4-[4-(4-fluorobenzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]piperazin-1-yl}ethan-1-one would depend on its specific applications. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(4-((4-Chlorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)piperazin-1-yl)ethanone
- 1-(4-(4-((4-Bromophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)piperazin-1-yl)ethanone
- 1-(4-(4-((4-Methylphenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)piperazin-1-yl)ethanone
Uniqueness
The uniqueness of 1-{4-[4-(4-fluorobenzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]piperazin-1-yl}ethan-1-one lies in the presence of the fluorophenyl group, which can impart distinct chemical and biological properties compared to its analogs. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets.
Properties
IUPAC Name |
1-[4-[4-(4-fluorophenyl)sulfonyl-2-(4-methylphenyl)-1,3-oxazol-5-yl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O4S/c1-15-3-5-17(6-4-15)20-24-21(31(28,29)19-9-7-18(23)8-10-19)22(30-20)26-13-11-25(12-14-26)16(2)27/h3-10H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBURXZWHOYGCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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